

Allyl Phenylacetate: A Comprehensive Technical Guide for Flavor and Fragrance Chemistry

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Compound of Interest

Compound Name: *Allyl phenylacetate*

Cat. No.: *B158485*

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Introduction

Allyl phenylacetate is a synthetic aroma chemical prized for its unique and complex olfactory profile. Characterized by a sweet, honey-like aroma with fruity and floral undertones, it finds extensive application in the flavor and fragrance industries.^{[1][2]} This technical guide provides an in-depth overview of **allyl phenylacetate**, including its chemical properties, synthesis, applications in flavor and fragrance formulations, and its interaction with human olfactory receptors.

Chemical and Physical Properties

Allyl phenylacetate is an ester of allyl alcohol and phenylacetic acid.^[1] It is a colorless to pale yellow liquid with a distinctive sweet, honey, and fruity aroma.^{[2][3]} Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₁₁ H ₁₂ O ₂	[3]
Molecular Weight	176.21 g/mol	[3]
CAS Number	1797-74-6	[3]
FEMA Number	2039	[2]
Appearance	Colorless to pale yellow liquid	[3]
Odor Profile	Sweet, honey, fruity, floral, rummy	[2]
Boiling Point	239-240 °C at 760 mmHg	[3]
Flash Point	>100 °C (>212 °F)	[2]
Specific Gravity	1.033–1.041 @ 25°C	[2]
Solubility	Insoluble in water; soluble in alcohol and oils	[2]

Synthesis of Allyl Phenylacetate

The most common method for synthesizing **allyl phenylacetate** is through the Fischer-Speier esterification of phenylacetic acid with allyl alcohol, using an acid catalyst.[1][4][5]

Experimental Protocol: Fischer-Speier Esterification

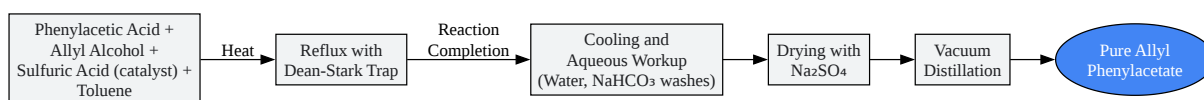
Materials:

- Phenylacetic acid
- Allyl alcohol (in excess)
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)
- Saturated sodium bicarbonate solution

- Anhydrous sodium sulfate
- Apparatus for reflux with a Dean-Stark trap
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine phenylacetic acid, a molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.[6][7]
- Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.[6][8]
- Continue the reflux until no more water is collected, indicating the completion of the reaction.
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and then again with water.[6]
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Purify the crude **allyl phenylacetate** by vacuum distillation to obtain the final product.[7]



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Fischer-Speier Esterification Workflow

Applications in Flavor Chemistry

Allyl phenylacetate is valued in flavor compositions for its ability to impart sweet, honey-like notes.^[2] It is particularly effective in creating honey, pineapple, and various fruit and rum flavors.^[9]

Usage Levels in Food Products:

Food Category	Typical Use Level (ppm)
Baked Goods	10 - 40
Candy	10 - 15

Data compiled from available industry information.^[9]

Experimental Protocol: Sensory Evaluation for Flavor Threshold Determination (Triangle Test)

The triangle test is a common method to determine if a sensory difference exists between two samples, which can be adapted to find a detection threshold.^{[10][11][12][13][14]}

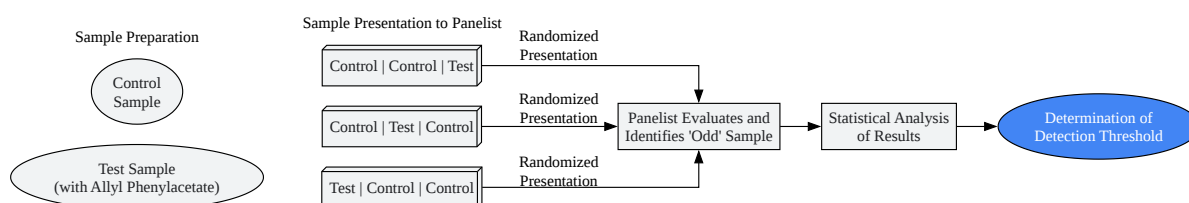
Objective: To determine the minimum concentration of **allyl phenylacetate** detectable in a specific food or beverage matrix.

Materials:

- A panel of trained sensory assessors (typically 15-25).
- A series of samples of the food/beverage matrix with increasing concentrations of **allyl phenylacetate**.
- A control sample of the matrix without any added **allyl phenylacetate**.
- Identical, coded sample containers.
- Palate cleansers (e.g., unsalted crackers, filtered water).

Procedure:

- Prepare a range of concentrations of **allyl phenylacetate** in the desired matrix.
- For each concentration level, present three coded samples to each panelist: two will be the control, and one will contain the **allyl phenylacetate**. The order of presentation should be randomized for each panelist.^[10]
- Instruct the panelists to evaluate the samples from left to right and identify the "odd" or "different" sample.^[13]
- Record the responses of each panelist for each concentration level.
- The detection threshold is typically defined as the concentration at which a statistically significant number of panelists can correctly identify the odd sample.



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Triangle Test Workflow for Threshold Determination

Applications in Fragrance Chemistry

In perfumery, **allyl phenylacetate** contributes a sweet, floral, and slightly animalic honey note, often reminiscent of jasmine.^[12] It is used to enhance and add complexity to floral and oriental fragrance compositions.

Example Fragrance Accord Component: While specific formulations are proprietary, **allyl phenylacetate** can be a valuable component in building jasmine and honey accords, often blended with other materials like benzyl acetate, indole, and various floral and sweet notes.

Experimental Protocol: Stability Testing of Allyl Phenylacetate in a Fragrance Base

Objective: To evaluate the stability of **allyl phenylacetate** in a hydroalcoholic fragrance base under accelerated aging conditions.

Materials:

- **Allyl phenylacetate**
- Hydroalcoholic fragrance base (e.g., ethanol/water mixture)
- Control sample (fragrance base without **allyl phenylacetate**)
- Glass vials with airtight seals
- Oven for accelerated aging (e.g., at 40-45°C)
- GC-MS for chemical analysis
- Trained sensory panel for olfactory evaluation

Procedure:

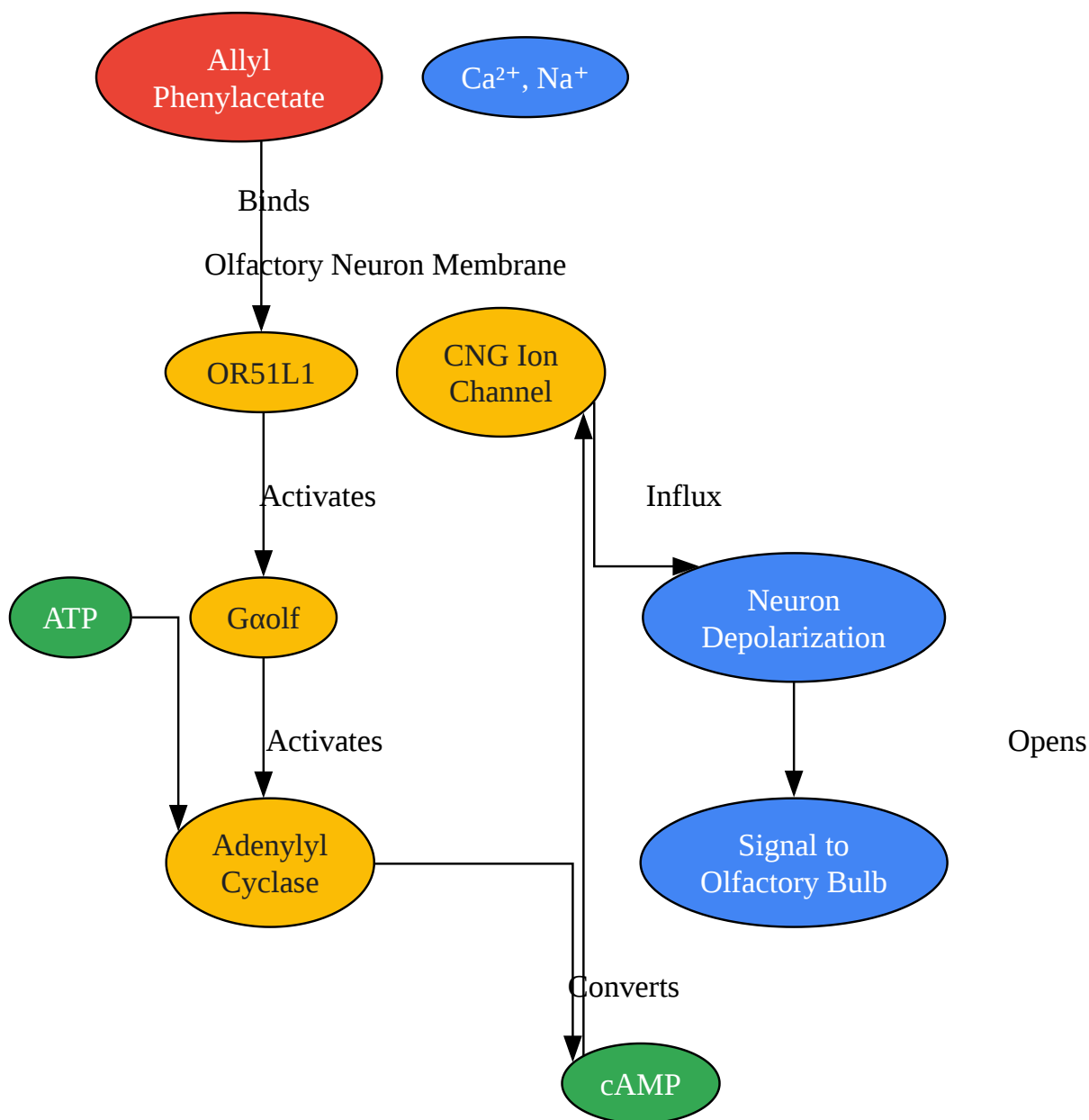
- Prepare a solution of **allyl phenylacetate** in the fragrance base at a typical concentration.
- Prepare a control sample of the fragrance base without the aroma chemical.
- Store samples under different conditions:
 - Accelerated aging: in an oven at a constant elevated temperature (e.g., 40°C).
 - Room temperature: as a control for real-time aging.

- Light exposure: under a UV lamp to assess photodegradation.
- At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), analyze the samples.
- Chemical Analysis (GC-MS): Quantify the concentration of **allyl phenylacetate** to determine its degradation over time.
- Olfactory Evaluation: A trained sensory panel evaluates the odor profile of the samples compared to a freshly prepared standard to detect any changes in scent.

Interaction with Olfactory Receptors and Signaling Pathway

Allyl phenylacetate is a known ligand for the human olfactory receptor OR51L1.[1][15] Olfactory receptors are G-protein coupled receptors (GPCRs) located on the surface of olfactory receptor neurons in the nasal epithelium.[16] The binding of an odorant molecule, such as **allyl phenylacetate**, to its specific receptor initiates a signal transduction cascade.

This cascade typically involves the activation of a G-protein ($G_{\alpha olf}$), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[17][18] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca^{2+} and Na^{+}). This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, ultimately resulting in the perception of smell.[18]



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Olfactory Signaling Pathway for **Allyl Phenylacetate**

Conclusion

Allyl phenylacetate is a versatile and valuable aroma chemical with a distinct honey-sweet and fruity-floral character. Its applications in both flavor and fragrance are well-established, contributing significantly to the creation of appealing and complex sensory experiences. A

thorough understanding of its chemical properties, synthesis, and interaction with the olfactory system is crucial for its effective utilization in research, product development, and various scientific disciplines. Further research into its specific flavor and odor thresholds across different matrices would be beneficial for more precise formulation control.

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